molecular formula C16H23N B1312795 1,1,7,7-Tetramethyljulolidine CAS No. 325722-28-9

1,1,7,7-Tetramethyljulolidine

Cat. No. B1312795
M. Wt: 229.36 g/mol
InChI Key: MZKXTXKVGSAPEG-UHFFFAOYSA-N
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Description

1,1,7,7-Tetramethyljulolidine is a type of organic chromophore . It is known for its large electro-optic coefficient (r33), making it highly desirable for fabricating electro-optic (EO) materials .


Synthesis Analysis

The synthesis of 1,1,7,7-Tetramethyljulolidine involves using a 1,1,7,7-tetramethyl julolidine fused furan ring as the electron donor and 2- (3-cyano-4,5,5-trimethyl-5 H -furan-2-ylidene)-malonitrile (TCF) as the acceptor . Two new chromophores, C1 and C2, were designed and synthesized with two different π-bridges (furan-vinylene and thiophene-vinylene accordingly) .


Molecular Structure Analysis

The molecular structure of 1,1,7,7-Tetramethyljulolidine is optimized by introducing a heterocycle ring to achieve high electro-optic activity . The 1,1,7,7-tetramethyl julolidine fused furan ring is a good electron donor, and lengthening the π-bridge of a chromophore with a five-membered heterocycle ring could lead to the improvement of r33 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1,7,7-Tetramethyljulolidine are influenced by the introduction of a heterocycle ring into the π-bridge . The poled films containing the synthesized chromophores exhibited an r33 value of 75 pm V −1 and 94 pm V −1, respectively .

Scientific Research Applications

OLED Applications

1,1,7,7-Tetramethyljulolidine (TMJ) is a crucial intermediate in synthesizing red dopants like DCJTB used in organic electroluminescent devices or OLEDs. A study by Balaganesan et al. (2003) details the formation of a novel chiral sulfonic acid derivative during TMJ synthesis, highlighting its role in OLED manufacturing (Balaganesan, Wen, & Chen, 2003).

Crystal Structure Analysis

Research by Hong et al. (2009) on 8-hydroxy-1,1,7,7-tetramethyljulolidine, a derivative of TMJ, reveals its crystal structure forming a single helical structure with intermolecular H-bonding. This study contributes to understanding the molecular architecture of TMJ derivatives (Hong, Yu, Huang, & Xiao, 2009).

Synthesis and Conversion to Chalcogenoxanthones

Holt et al. (2007) explored the microwave-assisted synthesis of julolidine-9-carboxamide derivatives, including the oxidation of 9-formyl-1,1,7,7-tetramethyljulolidine. This research demonstrates TMJ's versatility in synthesizing compounds with potential applications in various chemical processes (Holt, Calitree, Vincek, Gannon, & Detty, 2007).

Alternative Dopant Synthesis

Zhao et al. (2009) discussed an alternative synthesis method for red electroluminescent dopants, addressing the high manufacturing cost of TMJ-based DCJTB. They developed a novel dopant, DCINB, with similar absorption and emission behavior to DCJTB but more efficient, showcasing TMJ's role in developing cost-effective OLED materials (Zhao, Tang, Zhang, Pi, Xu, Sun, & Zhu, 2009).

NLO Chromophores for Electro-Optical Materials

Zhang et al. (2014) synthesized a new chromophore with 1,1,7,7-tetramethyljulolidine as the electron donor. This research highlights TMJ's application in creating nonlinear optical (NLO) chromophores for electro-optical materials, demonstrating its potential in advanced material sciences (Zhang, Deng, Zhang, Xu, Huang, Peng, Bo, Liu, Zhen, & Qiu, 2014).

Future Directions

The future directions for 1,1,7,7-Tetramethyljulolidine research could involve further optimizing its molecular structure to enhance its electro-optic activity . Additionally, exploring the potential application of the benzo [b]furan ring in NLO chromophores could be another promising direction .

properties

IUPAC Name

4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N/c1-15(2)8-10-17-11-9-16(3,4)13-7-5-6-12(15)14(13)17/h5-7H,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKXTXKVGSAPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN2CCC(C3=CC=CC1=C32)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464407
Record name 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,7,7-Tetramethyljulolidine

CAS RN

325722-28-9
Record name 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
B Balaganesan, SW Wen, CH Chen - Tetrahedron letters, 2003 - Elsevier
The formation and characterization of a novel chiral sulfonic acid derivative obtained during the synthesis of 1,1,7,7-tetramethyljulolidine (TMJ), a key intermediate towards the red …
Number of citations: 36 www.sciencedirect.com
Y HONG, JG YU, KL HUANG, JY XIAO - X-ray Structure Analysis …, 2009 - jstage.jst.go.jp
A single hydrogen bonded helix of 8-hydroxy-1, 1, 7, 7-tetramethyljulolidine has been reported. The crystal belongs to space group R3, a= 16.496 (2) Å, b= 16.49 (2) Å, c= 13.609 (3) Å, …
Number of citations: 1 www.jstage.jst.go.jp
G Lakshmi, YLN Murthy, ASR Anjaneyulu… - Dyes and pigments, 1995 - Elsevier
The title compounds have been synthesized by two different routes starting from 1,1,7,7-tetraalkyl-8-hydroxyjulolidine. In the first method this compound was condensed with phenyl and …
Number of citations: 6 www.sciencedirect.com
P Zhao, H Tang, Q Zhang, Y Pi, M Xu, R Sun, W Zhu - Dyes and Pigments, 2009 - Elsevier
The cost of manufacturing 4-(dicyanomethylene)-2-tert-butyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran (DCJTB) is prohibitively high because the synthesis of one of the key …
Number of citations: 22 www.sciencedirect.com
HH Sung, IH Kim, KN Byun, HS Yoo - Current Applied Physics, 2005 - Elsevier
New type red dopants N,N ′ -bis[4-(N,N-dimethylamino)-benzylidine]diaminomaleonitrile (M), N,N ′ -bis[8-hydroxy-1,1,7,7-tetramethyljulolidine]diaminomaleonitrile (R-11a) have …
Number of citations: 19 www.sciencedirect.com
Z Zhang, RM Edkins, J Nitsch, K Fucke… - … A European Journal, 2015 - Wiley Online Library
The push–pull character of a series of donor–bithienyl–acceptor compounds has been tuned by adopting triphenylamine or 1,1,7,7‐tetramethyljulolidine as a donor and B(2,6‐Me 2 ‐4‐…
KH Lee, YK Kim, SS Yoon - Bulletin of the Korean Chemical Society, 2011 - koreascience.kr
The development of the emitting materials for organic light-emitting diodes (OLEDs) have received considerable attention due to their potential application in flat panel displays and solid…
Number of citations: 14 koreascience.kr
M Zhang, G Deng, A Zhang, H Xu, H Huang, C Peng… - RSC Advances, 2014 - pubs.rsc.org
To further explore the potential application of the benzo[b]furan ring in NLO chromophores, we have designed and synthesized a new chromophore (A) having a 1,1,7,7-…
Number of citations: 2 pubs.rsc.org
JJ Holt, BD Calitree, J Vincek… - The Journal of …, 2007 - ACS Publications
9-Formyljulolidine was oxidized via a microwave-assisted Willgerodt−Kindler reaction to the N-piperidine or N-morpholine julolidine-9-thioamide. 9-Formyl-1,1,7,7-tetramethyljulolidine …
Number of citations: 39 pubs.acs.org
G Deng, H Xu, L Kuang, C He, B Li, M Yang, X Zhang… - Optical Materials, 2019 - Elsevier
Novel nonlinear optical chromophores JC-TCF and JC-FTCF using tetramethyljulolidine-based coumarin as the electron-donor and tricyanofuran derivatives as the electron acceptors …
Number of citations: 20 www.sciencedirect.com

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